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Cat. No.: B605597 Get Quote

Application Notes and Protocols for ARV-825
For Researchers, Scientists, and Drug Development Professionals

Introduction
ARV-825 is a potent, small-molecule PROteolysis TArgeting Chimera (PROTAC) that offers a

novel therapeutic strategy by inducing the degradation of target proteins rather than simply

inhibiting their function. This document provides a comprehensive overview of the

pharmacokinetic and pharmacodynamic properties of ARV-825, along with detailed protocols

for key experimental assays.

ARV-825 is a hetero-bifunctional molecule that consists of a ligand that binds to the

Bromodomain and Extra-Terminal (BET) protein BRD4 and another ligand that recruits the E3

ubiquitin ligase Cereblon (CRBN).[1] This dual-binding induces the ubiquitination and

subsequent proteasomal degradation of BRD4, leading to the suppression of downstream

oncogenic signaling pathways, most notably c-MYC.[1][2][3]

Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for ARV-825, such as Cmax, Tmax, AUC,

and plasma half-life, are not extensively available in publicly accessible literature. However,

preclinical studies utilizing nano-formulations have demonstrated the potential for improved

pharmacokinetic profiles. For instance, a study involving a self-nanoemulsifying preconcentrate
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of ARV-825 (ARV-SNEP) and camel milk-derived exosomes (CMEs) has shown enhanced

bioavailability.

In one study, an ARV-825-CME formulation resulted in a 2.55-fold increase in plasma

concentration and a 5.56-fold increase in the Area Under the Curve (AUC) in Sprague-Dawley

rats, indicating superior systemic absorption.[4] Another nano-formulation of ARV-825 (ARV-

NP) also demonstrated an improved half-life.[4] These findings suggest that while the intrinsic

pharmacokinetic properties of ARV-825 may be subject to limitations such as poor aqueous

solubility, formulation strategies can significantly enhance its in vivo exposure.[4] Human liver

microsome studies have indicated that ARV-825 is a substrate of the CYP3A4 enzyme.[4]

Pharmacodynamics
ARV-825 induces rapid and sustained degradation of BRD4, leading to potent anti-proliferative

and pro-apoptotic effects in a variety of cancer cell lines.

Binding Affinity and Degradation Efficiency
ARV-825 binds to the first (BD1) and second (BD2) bromodomains of BRD4 with high affinity.

[1] This binding facilitates the recruitment of BRD4 to the CRBN E3 ligase, leading to its

degradation.

Parameter Value Reference

Kd (BRD4 BD1) 90 nM [1]

Kd (BRD4 BD2) 28 nM [1]

The degradation of BRD4 is highly efficient, with DC50 values (concentration for 50%

degradation) in the low nanomolar to sub-nanomolar range in various cancer cell lines.
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Cell Line Cancer Type
DC50 (BRD4
Degradation)

Reference

22RV1 Prostate Cancer 0.57 nM [5]

NAMALWA Burkitt's Lymphoma 1 nM [5]

CA46 Burkitt's Lymphoma 1 nM [5]

Various Burkitt's

Lymphoma Cell Lines
Burkitt's Lymphoma <1 nM [2][6]

In Vitro Anti-Cancer Activity
ARV-825 demonstrates potent anti-proliferative activity across a broad range of cancer cell

lines, with IC50 values typically in the low nanomolar range.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/figure/Correlation-of-PK-parameters-Cmax-AUC-with-in-vivo-efficacy-in-mice-for-bicyclic_fig8_264940983
https://www.researchgate.net/figure/Correlation-of-PK-parameters-Cmax-AUC-with-in-vivo-efficacy-in-mice-for-bicyclic_fig8_264940983
https://www.researchgate.net/figure/Correlation-of-PK-parameters-Cmax-AUC-with-in-vivo-efficacy-in-mice-for-bicyclic_fig8_264940983
https://www.selleckchem.com/products/arv-825.html
https://pubmed.ncbi.nlm.nih.gov/32163373/
https://www.benchchem.com/product/b605597?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type IC50 Reference

SK-N-SH Neuroblastoma 146.9 nM [4]

SH-SY5Y Neuroblastoma 53.71 nM [4]

IMR-32 Neuroblastoma 7.024 nM [4]

SK-N-BE(2) Neuroblastoma 232.8 nM [4]

Jurkat

T-cell Acute

Lymphoblastic

Leukemia

254 nM [7]

6T-CEM

T-cell Acute

Lymphoblastic

Leukemia

389 nM [7]

Molt4

T-cell Acute

Lymphoblastic

Leukemia

534 nM [7]

CCRF-CEM

T-cell Acute

Lymphoblastic

Leukemia

125 nM [7]

HGC27 Gastric Cancer
Lower than OTX015

and JQ1
[8]

MGC803 Gastric Cancer
Lower than OTX015

and JQ1
[8]

AGS Gastric Cancer
Lower than OTX015

and JQ1
[8]

SGC7901 Gastric Cancer
Lower than OTX015

and JQ1
[8]

Various AML Cell

Lines

Acute Myeloid

Leukemia
2-50 nM [2][3]

Various Multiple

Myeloma Cell Lines
Multiple Myeloma 9-37 nM [1]
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Various Burkitt's

Lymphoma Cell Lines
Burkitt's Lymphoma 9-37 nM [1]

Signaling Pathway
ARV-825-mediated degradation of BRD4 leads to the downregulation of key oncogenic

signaling pathways.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b605597?utm_src=pdf-body-img
https://www.benchchem.com/product/b605597?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/ARV-825.html
https://www.selleckchem.com/products/arv-825.html
https://ashpublications.org/blood/article/128/22/748/99161/BRD4-Proteolysis-Targeting-Chimera-PROTAC-ARV-825
https://www.researchgate.net/publication/336439427_BRD4_Proteolysis_Targeting_Chimera_PROTAC_ARV-825_Causes_Sustained_Degradation_of_BRD4_and_Modulation_of_Chemokine_Receptors_Cell_Adhesion_and_Metabolic_Targets_in_Leukemia_Resulting_in_Profound_Anti-
https://www.researchgate.net/figure/Correlation-of-PK-parameters-Cmax-AUC-with-in-vivo-efficacy-in-mice-for-bicyclic_fig8_264940983
https://pubmed.ncbi.nlm.nih.gov/32163373/
https://pubmed.ncbi.nlm.nih.gov/32163373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8559897/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10893066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10893066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10893066/
https://www.benchchem.com/product/b605597#pharmacokinetic-and-pharmacodynamic-studies-of-arv-825
https://www.benchchem.com/product/b605597#pharmacokinetic-and-pharmacodynamic-studies-of-arv-825
https://www.benchchem.com/product/b605597#pharmacokinetic-and-pharmacodynamic-studies-of-arv-825
https://www.benchchem.com/product/b605597#pharmacokinetic-and-pharmacodynamic-studies-of-arv-825
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426
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